molecular formula C25H27FN4O3 B1683797 Cédiranib CAS No. 288383-20-0

Cédiranib

Numéro de catalogue: B1683797
Numéro CAS: 288383-20-0
Poids moléculaire: 450.5 g/mol
Clé InChI: XXJWYDDUDKYVKI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

2.1. Ovarian Cancer

Cediranib has been investigated extensively in the treatment of ovarian cancer, particularly in patients with recurrent disease.

  • Study Overview : A phase II trial evaluated cediranib's efficacy as a single agent in platinum-resistant recurrent ovarian cancer.
  • Results : The study reported an objective response rate of 15.3% with a median progression-free survival (PFS) of 5.1 months and overall survival (OS) of 13.2 months among heavily pretreated patients .
StudyObjective Response RateMedian PFSMedian OS
Phase II Trial15.3%5.1 months13.2 months

2.2. Endometrial Cancer

In a separate phase II study focusing on recurrent endometrial cancer, cediranib demonstrated promising results.

  • Study Overview : The study enrolled patients to assess the activity and tolerability of cediranib.
  • Results : A partial response was observed in 12.5% of patients, with a median PFS of 3.65 months and OS of 12.5 months .
StudyObjective Response RateMedian PFSMedian OS
Phase II Trial12.5%3.65 months12.5 months

2.3. Pediatric Applications

Cediranib has also been studied in pediatric populations, particularly for metastatic alveolar soft part sarcoma (ASPS).

  • Study Overview : A phase II trial aimed to evaluate the efficacy of cediranib in children with metastatic ASPS.
  • Results : The study found that the pediatric dosing was approximately 30% lower than adult dosing, which may have contributed to a lack of significant response .

Combination Therapies

Cediranib's potential is further enhanced when combined with other therapeutic agents.

3.1. Combination with Olaparib

A notable study examined the combination of cediranib with olaparib in non-germline BRCA-mutated ovarian cancer patients.

  • Results : This combination therapy showed an objective response rate of 15.6%, indicating that it may provide benefits for patients who have limited treatment options .

Safety and Tolerability

Across various studies, cediranib has been generally well tolerated, with manageable side effects:

  • Common adverse effects include hypertension, fatigue, and gastrointestinal disturbances.
  • Serious toxicities (grade 4 or higher) were infrequently reported, suggesting a favorable safety profile for further exploration .

Analyse Biochimique

Biochemical Properties

Cediranib plays a significant role in biochemical reactions by inhibiting VEGF receptor tyrosine kinases. It interacts with VEGF receptors 1, 2, and 3, blocking their activity and thereby preventing the downstream signaling that promotes angiogenesis . Cediranib binds to the ATP-binding site of these receptors, inhibiting their kinase activity and subsequent phosphorylation of downstream targets . This interaction is highly specific and potent, with an IC50 value of less than 1 nmol/L .

Cellular Effects

Cediranib exerts profound effects on various cell types, particularly endothelial cells, which are crucial for blood vessel formation. By inhibiting VEGF receptors, Cediranib disrupts the signaling pathways that promote endothelial cell proliferation, migration, and survival . This leads to reduced angiogenesis and, consequently, decreased tumor growth and metastasis . Additionally, Cediranib has been shown to enhance the efficacy of other anti-cancer treatments by starving tumor cells of nutrients and oxygen .

Molecular Mechanism

At the molecular level, Cediranib inhibits the kinase activity of VEGF receptors by binding to their ATP-binding sites . This prevents the receptors from phosphorylating downstream signaling molecules, such as phosphoinositide 3-kinase (PI3K) and protein kinase B (AKT), which are essential for cell survival and proliferation . By blocking these pathways, Cediranib induces apoptosis in endothelial cells and inhibits tumor angiogenesis . Furthermore, Cediranib has been shown to downregulate the expression of genes involved in angiogenesis, such as VEGF and its receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cediranib have been observed to change over time. Cediranib is absorbed moderately slowly, with a half-life ranging from 12 to 35 hours . It is metabolized primarily by flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5’-diphospho-glucuronosyltransferase (UGT) 1A4 . Over time, Cediranib’s inhibitory effects on VEGF receptors lead to sustained anti-angiogenic activity, which is crucial for its therapeutic efficacy . Long-term exposure to Cediranib may result in the development of resistance mechanisms in tumor cells, necessitating combination therapies to maintain its effectiveness .

Dosage Effects in Animal Models

In animal models, the effects of Cediranib vary with different dosages. Studies have shown that chronic administration of Cediranib at doses as low as 1.5 mg/kg/day can significantly inhibit tumor growth in various xenograft models . Higher doses of Cediranib have been associated with increased anti-tumor efficacy but also with a higher incidence of adverse effects, such as hypertension and gastrointestinal toxicity . These findings highlight the importance of optimizing Cediranib dosage to balance efficacy and safety in clinical settings .

Metabolic Pathways

Cediranib is metabolized via flavin-containing monooxygenase 1 and 3 (FMO1, FMO3) and uridine 5’-diphospho-glucuronosyltransferase (UGT) 1A4 . These enzymes facilitate the biotransformation of Cediranib into its metabolites, which are primarily excreted in feces . The metabolic pathways of Cediranib are crucial for its clearance from the body and influence its pharmacokinetic properties . Understanding these pathways is essential for predicting drug interactions and optimizing Cediranib dosing regimens .

Transport and Distribution

Cediranib is transported and distributed within cells and tissues through various mechanisms. It binds to serum albumin and α1-acid glycoprotein, with approximately 95% of Cediranib in human plasma being protein-bound . These transport mechanisms are critical for Cediranib’s bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of Cediranib is influenced by its interactions with cellular transporters and binding proteins. Cediranib has been shown to localize primarily in the cytoplasm, where it exerts its inhibitory effects on VEGF receptors . Additionally, Cediranib’s interaction with P-glycoprotein and other efflux transporters can affect its accumulation in specific cellular compartments, such as the nucleus and mitochondria . Understanding Cediranib’s subcellular localization is important for elucidating its mechanism of action and optimizing its therapeutic use .

Analyse Des Réactions Chimiques

Le cédiranib subit diverses réactions chimiques, notamment :

    Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, ce qui conduit à la formation de divers dérivés oxydés.

    Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein du this compound, modifiant potentiellement ses propriétés pharmacologiques.

    Substitution : Le this compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de dérivés hydroxylés, tandis que les réactions de substitution peuvent entraîner divers analogues substitués du this compound .

4. Applications de la Recherche Scientifique

Le this compound a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

5. Mécanisme d'Action

Le this compound exerce ses effets en inhibant les tyrosine kinases du récepteur du facteur de croissance endothélial vasculaire. En formant un blocage à ces récepteurs, le this compound limite la croissance de nouveaux vaisseaux sanguins, qui sont essentiels pour soutenir la croissance tumorale . Cette inhibition prive les cellules tumorales de nutriments, ralentit ou arrête leur croissance et améliore potentiellement l'efficacité d'autres traitements . Les cibles moléculaires du this compound comprennent les récepteurs du facteur de croissance endothélial vasculaire 1, 2 et 3, qui jouent un rôle clé dans l'angiogenèse .

Comparaison Avec Des Composés Similaires

Le cédiranib est souvent comparé à d'autres inhibiteurs du récepteur du facteur de croissance endothélial vasculaire, tels que :

    Bevacizumab : Un anticorps monoclonal qui inhibe le facteur de croissance endothélial vasculaire A.

    Sunitinib : Une petite molécule qui inhibe plusieurs tyrosine kinases réceptrices, y compris les récepteurs du facteur de croissance endothélial vasculaire.

    Sorafenib : Une autre petite molécule qui cible plusieurs kinases, y compris les récepteurs du facteur de croissance endothélial vasculaire.

La singularité du this compound réside dans sa forte puissance et sa sélectivité pour les récepteurs du facteur de croissance endothélial vasculaire, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse . Sa biodisponibilité orale et sa capacité à inhiber les trois récepteurs du facteur de croissance endothélial vasculaire le distinguent des autres composés similaires .

Activité Biologique

Cediranib is a potent oral inhibitor of vascular endothelial growth factor (VEGF) signaling, primarily targeting all three VEGF receptors (VEGFR-1, VEGFR-2, and VEGFR-3) and exhibiting additional activity against c-Kit. This compound has garnered significant attention for its antitumor and antiangiogenic properties across various cancer types. This article provides an in-depth examination of the biological activity of cediranib, supported by data tables, case studies, and detailed research findings.

Cediranib functions by inhibiting the tyrosine kinase activity of VEGFRs, which are critical for angiogenesis—the formation of new blood vessels from pre-existing ones. The inhibition of VEGFR signaling disrupts the tumor microenvironment, leading to reduced tumor growth and metastasis.

  • IC50 Values :
    • VEGFR-2: <1 nM
    • VEGFR-1: 5 nM
    • VEGFR-3: ≤3 nM
    • c-Kit: 2 nM

These values indicate cediranib's high potency as a VEGF signaling inhibitor, particularly in endothelial cells where it significantly reduces proliferation in response to VEGF stimulation (IC50 = 0.4 nM) .

Preclinical Studies

In preclinical models, cediranib has demonstrated significant antitumor effects. For instance, a study using the murine renal cell carcinoma (RENCA) model showed:

  • Tumor Volume Reduction : Cediranib treatment resulted in a 42-50% reduction in tumor size after 8 to 12 days.
  • Microvessel Density (MVD) : A 30-55% decrease in MVD was observed compared to controls.
  • Biomarkers : Plasma levels of soluble VEGF receptor-2 (sVEGFR-2) decreased significantly over time in treated mice, suggesting its potential as a surrogate marker for treatment efficacy .

Phase II Studies

Cediranib has been evaluated in several Phase II clinical trials:

  • Gastrointestinal Stromal Tumors (GIST) :
    • Patients received cediranib at 45 mg/day .
    • Primary endpoint was assessed using 18FDG-PET scans to measure changes in tumor uptake.
    • Results indicated promising antitumor activity with manageable side effects .
  • Recurrent Glioblastoma :
    • A Phase III trial compared cediranib monotherapy and its combination with lomustine against lomustine alone.
    • Although it did not meet its primary endpoint for progression-free survival (PFS), secondary endpoints showed potential benefits such as improved neurologic status and corticosteroid-sparing effects .

Summary of Clinical Findings

Study TypeCancer TypeDosePrimary EndpointResults Summary
Phase IIGIST45 mg/dayAntitumor activity via PETEvidence of antitumor activity; manageable toxicity
Phase IIIRecurrent GlioblastomaMonotherapy: 30 mg; Combination: 20 mg + LomustinePFSDid not meet primary endpoint; clinical activity noted on secondary endpoints
Phase IIAdvanced Biliary Tract Cancer20 mg/dayPFSNo significant improvement in PFS compared to placebo

Adverse Effects

Cediranib is associated with several adverse effects, primarily related to its antiangiogenic activity:

  • Hypertension
  • Diarrhea
  • Fatigue
  • Platelet count decrease

In clinical trials, higher grades of toxicity were observed in patients receiving cediranib compared to those on placebo .

Case Studies

Several case reports have documented the use of cediranib in various malignancies:

  • Ovarian Cancer :
    • Patients with recurrent ovarian cancer showed radiographic responses after treatment with cediranib, supporting its use as a therapeutic option.
  • Pediatric Solid Tumors :
    • In pediatric trials, cediranib demonstrated tumor growth delays in 78% of tested solid tumor xenografts, indicating its potential utility in younger populations .

Propriétés

IUPAC Name

4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O3/c1-16-12-17-19(29-16)6-7-21(24(17)26)33-25-18-13-22(31-2)23(14-20(18)27-15-28-25)32-11-5-10-30-8-3-4-9-30/h6-7,12-15,29H,3-5,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXJWYDDUDKYVKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2F)OC3=NC=NC4=CC(=C(C=C43)OC)OCCCN5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183035
Record name Cediranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cediranib inhibits vacular endothelial growth factor (VEGF) receptor tyrosine kinase (RTK). By forming a blockade at the VEGF receptors, Cediranib limits the growth of new blood vessels, which are essential to supporting tumor growth. Thus, lacking sufficient blood supply, tumor cells become starved for nutrients, slowing or halting growth and potentially improving the efficacy of other treatments. Preclinical evidence indicated that the drug had a high affinity at these sites, and was well tolerated and efficacious in animal studies.
Record name Cediranib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04849
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

288383-20-0
Record name Cediranib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288383-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cediranib [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0288383200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cediranib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04849
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cediranib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-fLUORO-2-METHYLINDOL-5-YLOXY)-6-METHOXY-7-(3-(PYRROLIDIN-1-YL)PROPOSY)QUINAZOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEDIRANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQU9IPY4K9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Using a procedure identical to that described in Example 237, 4-chloro-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline (2 g, 6.22 mmol), (prepared as described for the starting material in Example 9), was reacted with 4-fluoro-5-hydroxy-2-methylindole (1.23 g, 7.46 mmol), (prepared as described for the starting material in Example 237), to give 4-(4-fluoro-2-methylindol-5-yloxy)-6-methoxy-7-(3-(pyrrolidin-1-yl)propoxy)quinazoline (1.41 g, 50%).

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
C1CC[N+]2(C1)CCC2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

To a solution of 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol (2.5 g) in 1-methyl-2-pyrrolidinone (25 ml) and methyl tert-butyl ether (1.8 ml) was added potassium carbonate (815 mg). The mixture was degassed by holding under vacuum and letting down with nitrogen. This was carried out five times. The mixture was heated to 80° C. and 4-azoniaspiro[3,4]octane bromide (1.75 g) was added. The mixture was maintained at 80° C. for 3.5 hours. To the hot mixture was added water (27 ml) over 2 hours. The mixture was cooled to 64° C. and the solid filtered. The solid was washed with 1:1 v/v 1-methyl-2-pyrrolidinone/water (5 ml) and then water (4×5 ml). The solid was dried in a vacuum oven to give 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
815 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

4-Azoniaspiro[3,4]octane chloride (1.14 g) was added to a mixture of 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxyquinazolin-7-ol (2.5 g), 1-methyl-2-pyrrolidinone (25 ml), methyl tert-butyl ether (1.8 ml) and potassium carbonate (815 mg) at 80° C. After stirring at 80° C. for 3 hours water (27 ml) was added over 40 minutes. The mixture was allowed to cool to 20° C. and left overnight. The mixture was reheated to 60° C. and filtered. The filter cake was washed with 1:1 v/v 1-methyl-2-pyrrolidinone/water (5 ml) and then with water (4×5 ml). The solid was dried in a vacuum oven to give 4-[(4-fluoro-2-methyl-1H-indol-5-yl)oxy]-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazoline.
Name
4-Azoniaspiro[3,4]octane chloride
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
815 mg
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cediranib
Reactant of Route 2
Reactant of Route 2
Cediranib
Reactant of Route 3
Reactant of Route 3
Cediranib
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Cediranib
Reactant of Route 5
Reactant of Route 5
Cediranib
Reactant of Route 6
Reactant of Route 6
Cediranib

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.